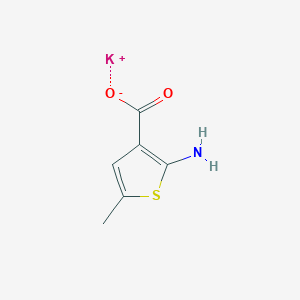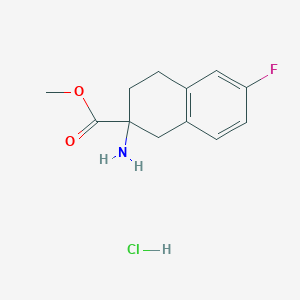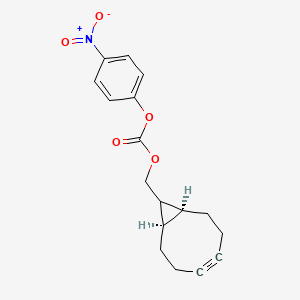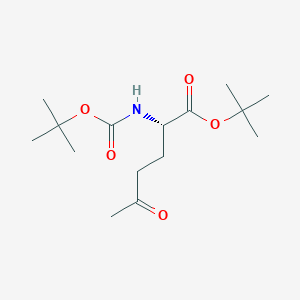
(S)-t-Butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate (Boc-L-Glu(Me)-OtBu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-t-Butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate (Boc-L-Glu(Me)-OtBu)” is a compound used for biochemical reagents and peptide synthesis . It is also known as BOC-L-Glutamic acid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .Chemical Reactions Analysis
The chemical reactions involving this compound primarily revolve around the protection and deprotection of the amine functional group . One of the methods for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 247.25, a density of 1.2868 (rough estimate), a melting point of 110°C (dec.), a boiling point of 390.28°C (rough estimate), and it is soluble in water .Aplicaciones Científicas De Investigación
Boc-L-Glu(Me)-OtBu is used in various scientific research applications. It can be used in peptide synthesis as a protecting group for the carboxyl group of the amino acid glutamate. It can also be used in the synthesis of peptide hormones, such as insulin and growth hormone, as well as other proteins. Additionally, Boc-L-Glu(Me)-OtBu can be used in the synthesis of peptide-based drugs and as a reagent in the synthesis of peptide-containing polymers.
Mecanismo De Acción
Target of Action
The primary target of Boc-L-Glu(Me)-OtBu is the amine functional group in various biomolecules . This compound is used as a protecting group for amines, especially in peptide chemistry .
Mode of Action
Boc-L-Glu(Me)-OtBu interacts with its targets through a process of protection and deprotection . The tert-butoxycarbonyl (Boc) group in the compound is widely used as an amine protecting group . It is easily introduced and readily removed under a variety of conditions .
Biochemical Pathways
The compound plays a significant role in organic synthesis , particularly in the sequential protection and deprotection of the amine functional group . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis .
Pharmacokinetics
The pharmacokinetics of Boc-L-Glu(Me)-OtBu are largely determined by the conditions under which it is used. For example, the most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .
Result of Action
The result of Boc-L-Glu(Me)-OtBu’s action is the successful protection and deprotection of the amine functional group in various biomolecules . This allows for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis .
Action Environment
The action, efficacy, and stability of Boc-L-Glu(Me)-OtBu are influenced by various environmental factors. Furthermore, the use of certain ionic liquids can extend the possibility for extraction of water-soluble polar organic molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Boc-L-Glu(Me)-OtBu in laboratory experiments is that it is a relatively inexpensive reagent. Additionally, it is easy to use, and the reaction is usually complete within a few hours. The main limitation of this reagent is that it is not compatible with all peptides and proteins.
Direcciones Futuras
There are several potential future directions for the use of Boc-L-Glu(Me)-OtBu. It could be used in the synthesis of more complex peptides and proteins, such as those used in drug development. Additionally, it could be used in the synthesis of peptide-based biomaterials and nanomaterials. Furthermore, it could be used in the development of peptide-based vaccines and diagnostics. Finally, it could be used in the synthesis of peptide-based enzymes and catalysts.
Métodos De Síntesis
The synthesis of Boc-L-Glu(Me)-OtBu involves several steps. First, the tert-butyl ester of L-glutamic acid is reacted with anhydrous pyridine in the presence of a base. The resulting product is then reacted with tert-butyl isocyanate to form the desired compound. The reaction is typically carried out at room temperature and is usually complete within a few hours.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-10(17)8-9-11(12(18)20-14(2,3)4)16-13(19)21-15(5,6)7/h11H,8-9H2,1-7H3,(H,16,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIQAMBCYFOGL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


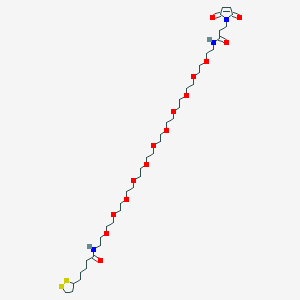

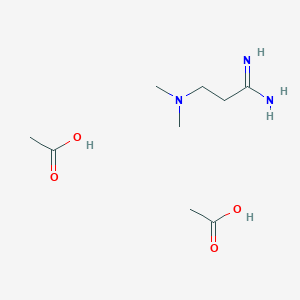
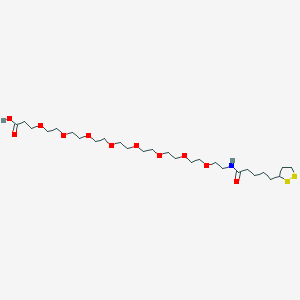
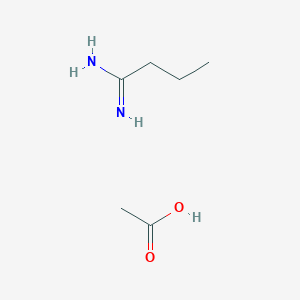
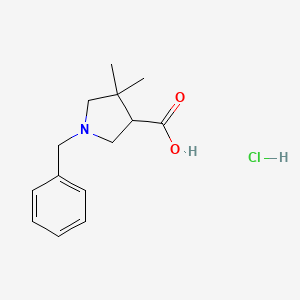

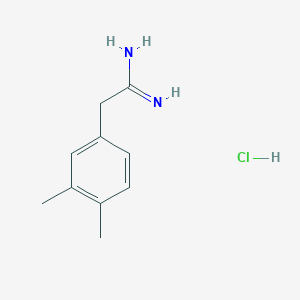
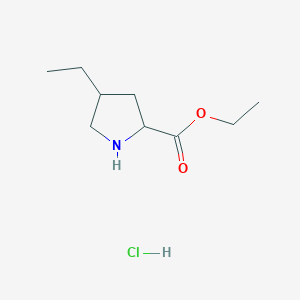
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
